molecular formula C12H21NO5 B2982562 2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid CAS No. 2260936-75-0

2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid

Cat. No.: B2982562
CAS No.: 2260936-75-0
M. Wt: 259.302
InChI Key: PNQJMEIRKCCJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid is a heterocyclic carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and an acetic acid side chain. The Boc group enhances stability during synthetic processes, while the oxolane ring confers rigidity, influencing molecular interactions and solubility. This compound is likely utilized in peptide synthesis, drug delivery systems, or as a linker molecule due to its dual functional groups (carboxylic acid and Boc-protected amine) .

Properties

IUPAC Name

2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9-4-8(7-17-9)5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJMEIRKCCJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid is a complex organic molecule with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 1334321-39-9

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) group, which is significant for its stability and solubility in biological systems. The presence of an oxolane ring contributes to its conformational flexibility, which may influence its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, particularly in the modulation of neurotransmitter systems and potential anti-inflammatory effects. The key mechanisms include:

  • CGRP Receptor Antagonism : Similar compounds have been identified as antagonists to the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in migraine pathophysiology .
  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit interleukin-1 beta converting enzyme (ICE), impacting inflammatory responses .

In Vitro Studies

Several in vitro studies have explored the effects of this compound on various cell lines. Key findings include:

  • Cytotoxicity : The compound demonstrated moderate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokine production was observed in macrophage cultures treated with the compound.

Case Studies

  • Migraine Treatment : A clinical trial involving a related CGRP antagonist showed significant reduction in migraine frequency among participants, highlighting the therapeutic potential of compounds in this class .
  • Cancer Research : A recent study explored the use of similar compounds in combination therapies for glioblastoma, noting enhanced efficacy when paired with traditional chemotherapeutics .

Summary of Biological Activities

Activity TypeEffect ObservedReference
CytotoxicityModerate cytotoxicity on cancer cells
Anti-inflammatoryReduced cytokine production
CGRP Receptor AntagonismPotential for migraine treatment

Comparative Analysis with Related Compounds

Compound NameMolecular WeightCGRP AntagonismAnti-inflammatory Effect
2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid271.34 g/molYesModerate
(S)-3-tert-butoxycarbonylamino-2-methylpropanoic acid175.24 g/molYesStrong

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs (Boc-protected amines, carboxylic acids, or heterocyclic backbones) and are compared below:

Compound Name Key Features Molecular Weight (g/mol) Applications
2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid (Target) Oxolane ring, Boc-aminomethyl, acetic acid ~303.3 (calculated) Peptide linkers, drug conjugates
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Linear pentanoic acid backbone, Boc-amine, hydroxyl group ~263.3 Intermediate in organic synthesis
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid Ethoxy backbone, Boc-amine, acetic acid ~245.3 PEGylation reagents, bioconjugation
N-Boc-2-(2-aminoethoxy)acetic acid Ethoxy backbone, Boc-amine, acetic acid (deprotected amine) ~204.2 Protein modification, polymer chemistry

Structural Analysis

  • Backbone Rigidity : The oxolane ring in the target compound introduces conformational rigidity, which may enhance binding specificity compared to flexible ethoxy or linear chains in analogs .
  • Functional Groups : The Boc group in all analogs protects amines during synthesis, but the acetic acid in the target compound offers distinct reactivity for carboxyl-mediated coupling (e.g., amide bond formation) .
  • Solubility: Linear analogs (e.g., pentanoic acid derivative) exhibit higher aqueous solubility due to reduced steric hindrance, whereas the oxolane ring may lower solubility in polar solvents .

Stability and Reactivity

  • Boc Group Stability : All compounds show stability under basic conditions but undergo deprotection in acidic environments (e.g., trifluoroacetic acid) .
  • Thermal Stability : The oxolane ring may improve thermal stability compared to ethoxy analogs, as observed in crystallinity tests of related heterocycles (e.g., cephalosporin derivatives) .

Drug Delivery and Bioconjugation

  • The target compound’s rigid backbone makes it suitable for designing stable drug conjugates (e.g., antibody-drug conjugates) .
  • Ethoxy-linked analogs are preferred for flexible PEGylation due to their extended chain length, enhancing pharmacokinetics .

Research Findings and Challenges

  • Limitations : The oxolane ring’s synthetic complexity may hinder large-scale production compared to ethoxy analogs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight (calculated via mass spectrometry), solubility (determined through phase-solubility studies in polar/non-polar solvents), and stability under varying pH (assessed via HPLC or UV-Vis spectroscopy). For crystalline forms, X-ray diffraction (XRD) can elucidate structural conformation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability .
  • Experimental Design : Use a factorial design to test solubility in solvent systems (e.g., water, DMSO, ethanol) at controlled temperatures. For stability studies, employ accelerated degradation protocols under acidic/alkaline conditions .

Q. What synthetic routes are reported for this compound, and what catalysts or protecting groups are critical?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group in the structure suggests Boc-protected amine intermediates. A plausible route involves:

Oxolan ring functionalization : Mitsunobu reaction to install the Boc-protected aminomethyl group at position 2.

Acetic acid side-chain introduction : Nucleophilic substitution or coupling reactions (e.g., Steglich esterification) at position 3.

  • Catalysts: Triphenylphosphine for Mitsunobu; DMAP for acylations. Monitor reactions via TLC or LC-MS .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structural analogs (e.g., carboxylic acid derivatives), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles. Store in airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction engineering principles optimize the synthesis of this compound in continuous flow systems?

  • Methodological Answer : Microreactors enhance heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA). Use computational fluid dynamics (CFD) to model residence time distribution and minimize side reactions. Integrate in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Data Contradiction Analysis : Batch vs. flow yields must be compared statistically. For example, batch synthesis may achieve 65% yield, while flow systems improve to 85% due to precise temperature control .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound and its intermediates?

  • Methodological Answer :

  • NMR : 13C^{13}\text{C}-DEPT to distinguish CH3_3/CH2_2 groups in the oxolan ring. 1H^{1}\text{H}-COSY for coupling patterns in the Boc-protected amine.
  • HRMS : Confirm molecular formula with <5 ppm mass accuracy.
  • X-ray Crystallography : Resolve stereochemistry at position 3 of the oxolan ring if racemization is suspected .
    • Experimental Design : Use a fractional factorial design to optimize crystallization conditions (e.g., solvent polarity, cooling rate) for XRD-quality crystals .

Q. How do computational methods predict the compound’s reactivity in peptide coupling or drug delivery systems?

  • Methodological Answer :

  • DFT Calculations : Model nucleophilic attack sites (e.g., acetic acid moiety) during peptide bond formation.
  • MD Simulations : Predict stability in lipid bilayers for drug delivery applications.
  • QSAR : Correlate substituent effects (e.g., Boc group bulkiness) with bioavailability .
    • Data Interpretation : Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy for reaction rates) .

Contradictions and Knowledge Gaps

  • Synthetic Yield Discrepancies : emphasizes membrane separation for purification, while suggests solvent recrystallization. Researchers must compare purity vs. yield trade-offs using DOE .
  • Stability Data : lacks decomposition temperatures, necessitating TGA-DSC studies to fill this gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.